Home > Products > Screening Compounds P90921 > Thalidomide-NH-C6-NH-Boc
Thalidomide-NH-C6-NH-Boc - 2093536-13-9

Thalidomide-NH-C6-NH-Boc

Catalog Number: EVT-2973743
CAS Number: 2093536-13-9
Molecular Formula: C24H32N4O6
Molecular Weight: 472.542
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-C6-NH-Boc, with the Chemical Abstracts Service number 2093536-13-9, is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand derived from thalidomide. This compound is primarily utilized in the synthesis of MI-389, a potent phthalimide-based proteolysis-targeting chimera (PROTAC) degrader. The molecular formula of Thalidomide-NH-C6-NH-Boc is C24H32N4O6C_{24}H_{32}N_{4}O_{6} with a molecular weight of approximately 472.53 g/mol .

Source and Classification

Thalidomide-NH-C6-NH-Boc belongs to the class of thalidomide derivatives, which are known for their roles in modulating protein degradation pathways. These compounds are classified as E3 ligase ligands due to their interaction with cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of specific proteins, making these compounds valuable in therapeutic applications, particularly in oncology and immunology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-NH-C6-NH-Boc involves several key steps:

  1. Starting Materials: The synthesis begins with thalidomide itself, which can be synthesized from phthalic anhydride and glutamic acid.
  2. Linker Attachment: A linker (C6) is introduced through a coupling reaction that connects to the amine group on thalidomide.
  3. Boc Protection: The amino group of the linker is protected using a tert-butyloxycarbonyl (Boc) group to enhance stability during subsequent reactions.

The synthesis typically employs standard organic chemistry techniques such as refluxing in appropriate solvents (e.g., tetrahydrofuran) and purification methods like chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of Thalidomide-NH-C6-NH-Boc can be represented as follows:

  • Molecular Formula: C24H32N4O6C_{24}H_{32}N_{4}O_{6}
  • Molecular Weight: 472.53 g/mol
  • Structural Features: The compound features a thalidomide core linked to an amine-containing linker and a Boc protecting group.

The specific arrangement of atoms contributes to its biological activity, particularly its binding affinity for cereblon .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-NH-C6-NH-Boc participates in several chemical reactions:

  1. Degradation Pathways: Upon binding to cereblon, it facilitates the ubiquitination and subsequent proteasomal degradation of target proteins.
  2. In Vitro Studies: In laboratory settings, MI-389 (derived from Thalidomide-NH-C6-NH-Boc) has shown significant efficacy in reducing cell growth in various cancer cell lines, demonstrating an EC50 value of 21.3 nM, comparable to sunitinib .

These reactions underscore the compound's role as a tool for targeted protein degradation.

Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-NH-C6-NH-Boc revolves around its interaction with cereblon. When this compound binds to cereblon, it recruits neosubstrates for ubiquitination by the E3 ligase complex:

  1. Binding: Thalidomide derivatives bind to the C-terminal region of cereblon.
  2. Recruitment: This binding triggers the recruitment of specific substrates that are marked for degradation.
  3. Degradation: The tagged proteins are then directed to the proteasome for degradation.

This mechanism highlights the therapeutic potential of Thalidomide derivatives in treating conditions like multiple myeloma and other malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 472.53 g/mol
  • Molecular Formula: C24H32N4O6C_{24}H_{32}N_{4}O_{6}
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available
Applications

Scientific Uses

Thalidomide-NH-C6-NH-Boc has several important applications in scientific research:

  1. Cancer Research: It is used as a tool compound in studies investigating targeted protein degradation mechanisms, particularly in hematological malignancies.
  2. Drug Development: Its role as a cereblon ligand makes it relevant in developing new therapeutic agents that leverage the ubiquitin-proteasome system.
  3. Biological Studies: The compound aids in elucidating structure-activity relationships among thalidomide analogues and their biological effects on tumor necrosis factor alpha expression.

These applications underscore its significance in advancing our understanding of drug mechanisms and developing novel therapies .

Introduction to PROTAC Technology and Cereblon (CRBN)-Targeting Ligands

PROTACs as Bifunctional Degraders: Mechanisms and Therapeutic Potential

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic drug design. These heterobifunctional molecules consist of three elements: a ligand that binds the protein of interest (POI), an E3 ubiquitin ligase recruiter, and a chemical linker connecting both moieties. Unlike conventional inhibitors, PROTACs do not require occupancy of an active site; instead, they hijack the ubiquitin-proteasome system (UPS) to induce POI degradation. The mechanism involves:

  • Ternary Complex Formation: The PROTAC simultaneously binds the POI and an E3 ligase (e.g., CRBN), facilitating proximity-induced ubiquitination of the POI [9].
  • Ubiquitination & Degradation: Ubiquitin chains appended to the POI signal recognition and destruction by the 26S proteasome [3] [9].
  • Catalytic Efficiency: PROTACs are released after degradation, enabling multiple turnover cycles [9].

This technology expands the druggable proteome to include "undruggable" targets (e.g., transcription factors, scaffold proteins) and overcomes resistance mutations that plague traditional inhibitors [9] [10].

Table 1: Key Advantages of PROTACs Over Traditional Inhibitors

PropertyTraditional InhibitorsPROTACs
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target ScopeLimited to druggable sitesIncludes undruggable proteins
Resistance SusceptibilityHigh (mutations alter binding)Low (catalytic, targets multiple sites)
DosingSustained high exposureSub-stoichiometric, catalytic

CRBN as a Key E3 Ubiquitin Ligase in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN), comprising CUL4, DDB1, RBX1, and CRBN [10]. Its significance in PROTAC design stems from:

  • Ligandability: Thalidomide and derivatives (IMiDs) bind CRBN’s C-terminal tri-tryptophan pocket (Trp380/386/400 in humans), altering substrate specificity [2] [10].
  • Ubiquitous Expression: CRBN is constitutively expressed across tissues, enabling broad applicability [7] [9].
  • Neosubstrate Recruitment: IMiD binding remodels CRBN’s surface, enabling recruitment and degradation of "neosubstrates" (e.g., IKZF1/3 in myeloma) [2] [10].

CRBN’s role was elucidated in 2010 when affinity purification using ferrite glycidyl methacrylate (FG) beads identified it as thalidomide’s direct target [10]. Mutagenesis studies confirmed Tyr384/Trp386 residues as critical for thalidomide binding and teratogenicity [10].

Table 2: Structural and Functional Features of CRBN

Domain/RegionFunctionRole in PROTAC Design
N-terminal DomainBinds DDB1 adaptor proteinAnchors CRL4 complex
C-terminal DomainContains tri-tryptophan pocket (ligand binding)Binds thalidomide derivatives
IMiD-Binding PocketHydrophobic cavity (Trp380/386/400)Accommodates glutarimide ring of IMiDs
Substrate InterfaceRemodeled upon IMiD bindingEngages neosubstrates (e.g., IKZF1, CK1α)

Thalidomide Derivatives in CRBN-Mediated Degradation: Historical Context and Limitations

Thalidomide’s journey—from a withdrawn teratogen to a cornerstone of CRBN-based therapy—highlights its therapeutic relevance:

  • Historical Milestones:
  • 1950s: Marketed as a sedative/anti-emetic, later linked to phocomelia [5] [10].
  • 1990s: Rediscovered for anti-angiogenic and immunomodulatory properties in leprosy/myeloma [5] [8].
  • 2010: CRBN identified as its direct target, explaining teratogenicity (SALL4 degradation) and efficacy (IKZF1/3 degradation in myeloma) [10].
  • Derivative Development:
  • Lenalidomide: 100x more potent than thalidomide; induces degradation of IKZF1/3 and CK1α in del(5q) myelodysplastic syndrome [8] [10].
  • Pomalidomide: Overcomes lenalidomide resistance in myeloma; degrades IKZF1/3 and casein kinase 1A1 [8] [10].

Despite their success, limitations persist:

  • Non-specific Degradation: IMiDs degrade multiple neosubstrates (e.g., IKZF1/3, SALL4), causing on-target toxicities (e.g., cytopenias) [3] [9].
  • Limited Scope: Degradation depends on intrinsic CRBN-neosubstrate compatibility, restricting target range [9] [10].
  • Hook Effect: High concentrations favor binary complexes (PROTAC‒POI or PROTAC‒CRBN), reducing degradation efficiency [3] [9].

Properties

CAS Number

2093536-13-9

Product Name

Thalidomide-NH-C6-NH-Boc

IUPAC Name

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate

Molecular Formula

C24H32N4O6

Molecular Weight

472.542

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30)

InChI Key

MYIJXYLTQWCASN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.